Pipecolic acid

描述

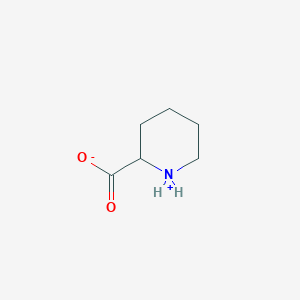

Structure

3D Structure

属性

IUPAC Name |

piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) |

Source

|

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862144 |

Source

|

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

314 mg/mL |

Source

|

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

535-75-1, 3105-95-1, 4043-87-2 |

Source

|

| Record name | Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 °C |

Source

|

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Foreword: The Significance of a Cyclic Amino Acid

An In-Depth Technical Guide to the Biosynthesis of Pipecolic Acid from L-Lysine

This compound, a non-proteinogenic cyclic amino acid, stands at a fascinating intersection of primary and secondary metabolism across bacteria, fungi, plants, and animals. Far from being a mere metabolic curiosity, it serves as a crucial precursor for a range of high-value secondary metabolites, including immunosuppressants like rapamycin and tacrolimus (FK506), and various antibiotics.[1][2] In plants, it has emerged as a critical signaling molecule for orchestrating local and systemic acquired resistance (SAR) against pathogens.[3][4][5] Furthermore, its accumulation in humans is a key diagnostic biomarker for several metabolic disorders, including pyridoxine-dependent epilepsy (PDE) resulting from ALDH7A1 deficiency.[6][7][8]

This guide provides an in-depth exploration of the diverse enzymatic pathways that nature has evolved to synthesize this compound from the essential amino acid L-lysine. We will dissect the distinct biochemical logic of each route, detail the key enzymes and their mechanisms, and provide field-proven experimental workflows for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital biosynthetic landscape.

The Three Major Biosynthetic Highways from L-Lysine

The conversion of L-lysine to this compound is not a monolithic process. Evolution has crafted at least three distinct routes, primarily differing in which of lysine's two amino groups is removed and which is retained in the final piperidine ring. The key intermediates, Δ¹-piperideine-2-carboxylic acid (P2C) and Δ¹-piperideine-6-carboxylic acid (P6C), define two of these major pathways.[9] A third, more direct route, bypasses these intermediates entirely.

The Δ¹-Piperideine-2-Carboxylic Acid (P2C) Pathway

This pathway proceeds via the removal of the α-amino group of lysine. It is a prominent route in plant immunity and is also part of the D-lysine catabolic pathway in certain bacteria.[3][9]

-

Mechanism: The process is initiated by an aminotransferase that removes the α-amino group from L-lysine, forming ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form the imine Δ¹-piperideine-2-carboxylic acid (P2C).[3][4] A subsequent reduction of the P2C imine bond by a reductase yields L-pipecolic acid.

-

Key Enzymes in Plants:

The Δ¹-Piperideine-6-Carboxylic Acid (P6C) Pathway

In this pathway, the ε-amino group is removed, and the α-amino group is retained to form the piperidine ring. This route is well-documented in fungi and can be reconstituted in bacteria.[11][12]

-

Mechanism in Fungi: In fungi such as Rhizoctonia leguminicola, L-lysine is first converted to saccharopine. A flavin-dependent enzyme, saccharopine oxidase, then catalyzes the oxidative cleavage of saccharopine to yield L-α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[11] Finally, a reductase reduces P6C to L-pipecolic acid.[11][13]

-

Mechanism in Bacteria: A two-step pathway has been characterized and reconstituted in E. coli. It involves:

-

L-lysine 6-aminotransferase (LAT): This enzyme transfers the ε-amino group of L-lysine to an acceptor, producing α-aminoadipate-δ-semialdehyde (P6C).[14][15][16]

-

Pyrroline-5-carboxylate (P5C) Reductase: This enzyme, encoded by the proC gene, promiscuously reduces P6C to L-pipecolic acid, demonstrating a fascinating case of an enzyme from primary metabolism being co-opted for a secondary metabolic pathway.[12][14][15]

-

The Lysine Cyclodeaminase (LCD) Pathway

This is the most direct route, accomplishing the conversion in a single enzymatic step. It is found in several bacteria, particularly Streptomyces species, that produce complex natural products.[1][2]

-

Mechanism: A lysine cyclodeaminase (LCD) enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid. This remarkable reaction involves an NAD⁺-dependent oxidation of the α-amino group, intramolecular cyclization via Schiff base formation with the ε-amino group, and subsequent reduction of the cyclic imine intermediate, all within a single active site.[2][17] The α-amino group is removed as ammonia, and the ε-amino group is retained.[1]

-

Key Enzyme:

Diagram of Biosynthetic Pathways

Experimental Workflows: From Gene to Function

Investigating these pathways requires robust methodologies for enzyme production, activity measurement, and product quantification. The following section provides validated protocols and explains the causality behind key experimental choices.

Heterologous Expression and Purification of Biosynthetic Enzymes

The foundation for in vitro characterization is the production of pure, active enzyme. Escherichia coli remains the workhorse for this purpose.

Workflow Rationale: This workflow is designed for maximal yield and purity. The choice of an N-terminal His-tag allows for efficient immobilized metal affinity chromatography (IMAC), a highly selective purification method. Subsequent size-exclusion chromatography (SEC) serves as a crucial polishing step to remove aggregates and minor contaminants, ensuring a homogenous enzyme preparation for kinetic analysis.

Experimental Protocol: His-Tagged Enzyme Purification

-

Cloning: Synthesize the codon-optimized gene for your target enzyme (e.g., S. pristinaespiralis LCD, A. thaliana SARD4) and clone it into an expression vector like pET-28a(+), which incorporates an N-terminal His₆-tag and a thrombin cleavage site.

-

Transformation: Transform the resulting plasmid into an expression strain of E. coli, such as BL21(DE3).

-

Expression:

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. Causality: Lowering the temperature after induction slows down protein synthesis, which often improves protein folding and solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

-

IMAC Purification:

-

Load the supernatant onto a 5 mL Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with a linear gradient of 20-250 mM imidazole in the same buffer.

-

Analyze fractions by SDS-PAGE to identify those containing the pure protein.

-

-

Buffer Exchange/SEC (Optional but Recommended):

-

Pool the pure fractions and concentrate using an ultrafiltration device.

-

For long-term storage or to remove imidazole, perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. For the highest purity, load the concentrated protein onto a size-exclusion chromatography column.

-

Diagram of Enzyme Purification Workflow

Enzyme Activity Assays

Quantifying enzyme activity is essential for characterization. The choice of assay depends on the specific reaction and available instrumentation.

1. Lysine Cyclodeaminase (LCD) Assay (Radiographic TLC-based)

This method, adapted from studies on RapL, is highly sensitive and directly measures product formation.[2]

-

Principle: Uses ¹⁴C-labeled L-lysine as a substrate. The product, ¹⁴C-pipecolic acid, is separated from the substrate by thin-layer chromatography (TLC) and quantified by autoradiography.

-

Protocol:

-

Prepare a reaction mixture (total volume 50 µL) containing 50 mM Tris-HCl (pH 8.5), 2 mM DTT, 100 µM NAD⁺, 50 µM L-[U-¹⁴C]lysine, and 1-5 µg of purified LCD enzyme.

-

Incubate at 30°C for a set time (e.g., 30 minutes).

-

Quench the reaction by adding 5 µL of acetic acid.

-

Spot 5 µL of the quenched reaction onto a silica TLC plate.

-

Develop the plate using a mobile phase of NH₄OH:H₂O:Methanol (2:8:90 v/v/v). Causality: This solvent system effectively separates the more non-polar this compound (Rf ≈ 0.44) from the highly polar lysine (Rf ≈ 0.10).

-

Visualize the plate using a phosphorimager or autoradiography film.

-

Quantify the radioactivity in the substrate and product spots to determine the percent conversion.

-

2. Aminotransferase (e.g., ALD1) Coupled Assay

This is a continuous spectrophotometric assay that measures the formation of the product amino acid.[4][18]

-

Principle: The transamination of L-lysine by ALD1 requires an α-keto acid acceptor (e.g., α-ketoglutarate). The reaction produces P2C and glutamate. The rate can be monitored by coupling the reaction to a second enzyme, glutamate dehydrogenase, which oxidizes glutamate and reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the aminotransferase activity.

-

Protocol:

-

Prepare a reaction mixture (1 mL) in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-lysine, 5 mM α-ketoglutarate, 50 µM pyridoxal-5'-phosphate (PLP cofactor), 1.5 mM NAD⁺, and 10 units of glutamate dehydrogenase.

-

Equilibrate the mixture to 25°C in a spectrophotometer.

-

Initiate the reaction by adding 2-10 µg of purified ALD1 enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the reaction rate using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

| Enzyme Parameter | Description | Typical Value (RapL)[2] |

| Kₘ (L-Lysine) | Michaelis constant; substrate concentration at half-maximal velocity. | 46 ± 4 µM |

| Kₘ (NAD⁺) | Michaelis constant for the cofactor. | 2.3 µM |

| kcat | Turnover number; number of substrate molecules converted per enzyme molecule per second. | Varies with assay conditions |

Analytical Quantification of this compound

Accurate quantification of this compound in biological samples (e.g., plant tissue, bacterial culture) is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive method.[19][20]

Workflow Rationale: This method requires derivatization because this compound is not volatile enough for GC analysis. Propyl chloroformate derivatization is a rapid, single-step process that converts both the amine and carboxylic acid groups into less polar, more volatile esters and carbamates, making the analyte suitable for GC-MS analysis.[19] Using a stable isotope-labeled internal standard or a structurally similar compound like norvaline is essential for accurate quantification by correcting for variations in extraction efficiency and derivatization.[19][20]

Experimental Protocol: GC-MS Quantification

-

Sample Preparation:

-

Homogenize 100 mg of plant tissue or a bacterial cell pellet in 1 mL of 80% methanol.

-

Add a known amount of internal standard (e.g., 5 µg of norvaline).[19]

-

Vortex vigorously and centrifuge at 14,000 x g for 10 min.

-

Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization:

-

To the dried extract, add 200 µL of propanol:pyridine (4:1 v/v) and vortex.

-

Add 50 µL of propyl chloroformate, vortex for 1 minute. Self-Validation: The reaction is rapid and robust. Running a known standard of this compound in parallel confirms the derivatization efficiency.

-

Add 400 µL of sodium bicarbonate (0.5 M) to quench the reaction.

-

Add 400 µL of chloroform to extract the derivatized analytes. Vortex and centrifuge.

-

-

GC-MS Analysis:

-

Carefully transfer the lower chloroform layer to a GC vial.

-

Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for derivatized this compound (e.g., m/z 172.2, 128.0) and the internal standard (e.g., norvaline, m/z 158.2, 72.2).[19]

-

Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion and Future Outlook

The biosynthesis of this compound from L-lysine is a testament to nature's metabolic versatility, employing distinct enzymatic strategies to serve diverse biological functions—from creating potent pharmaceuticals in microbes to defending plants against pathogens. The elucidation of the P2C, P6C, and LCD pathways provides a rich toolbox for synthetic biologists aiming to engineer novel metabolic pathways for the production of high-value chemicals and drug precursors.[21][22]

Future research will likely focus on discovering novel enzymes with improved catalytic efficiencies or altered substrate specificities, further exploring the regulatory networks that control this compound flux, and harnessing these pathways in cell-free systems for sustainable biocatalysis.[23] The detailed technical guide presented here offers a solid foundation for professionals to both investigate the fundamental science of this pathway and apply that knowledge toward innovative solutions in medicine and agriculture.

References

- Fujii, T., Mukaihara, M., Agematu, H., & Tsunekawa, H. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627. [Link]

- Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 828347. [Link]

- Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli.

- Cheng, J., Luo, Z., Wang, B., Yan, L., Zhang, S., Zhang, J., Lu, Y., & Wang, W. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 86(10), 1476-1481. [Link]

- Martín, J. F., & Liras, P. (2018). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Journal of Fungi, 4(3), 99. [Link]

- Cheng, J., et al. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 86(10), 1476-1481. [Link]

- Fujii, T., et al. (2002).

- Gatto, G. J., Jr., McLoughlin, S. M., & Waskell, L. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(49), 15763-15772. [Link]

- Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595-2613. [Link]

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]

- Wickwire, B. M., Harris, C. M., Harris, T. M., & Broquist, H. P. (1990). This compound biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. The Journal of biological chemistry, 265(25), 14742–14747. [Link]

- Fujii, T., et al. (2002). Biotransformation of L-Lysine to L-Pipecolic Acid Catalyzed by L-Lysine 6-Aminotransferase and Pyrroline-5-carboxylate Reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627. [Link]

- Casqueiro, J., et al. (2000). Conversion of this compound into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase. Journal of Bacteriology, 182(18), 5146-5152. [Link]

- Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5141. [Link]

- Fujii, T., et al. (2002). Biotransformation of L-Lysine to L-Pipecolic Acid Catalyzed by L-Lysine 6-Aminotransferase and Pyrroline-5-carboxylate Reductase. Taylor & Francis Online. [Link]

- He, M. (2006). Various routes of this compound biosynthesis in microorganisms.

- Lee, S. Y., et al. (2017). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis. Semantic Scholar. [Link]

- Skvorak, K. J., et al. (2011). Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress. Journal of Biological Chemistry, 286(47), 40699-40709. [Link]

- Wang, C., et al. (2021).

- Zeier, J. (2018). l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants. Journal of Experimental Botany, 69(19), 4447-4458. [Link]

- Lee, S. Y., et al. (2017). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis.

- Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.

- Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595-2613. [Link]

- Al-Shehhi, M., et al. (2023). New treatment for pyridoxine-dependent epilepsy due to ALDH7A1 deficiency: first proof-of-principle of upstream enzyme inhibition in the mouse. Human Molecular Genetics, 32(12), 1957-1967. [Link]

- Coughlin, C. R., et al. (2019). This compound as a Diagnostic Marker of Pyridoxine-Dependent Epilepsy.

- Piraud, M., et al. (2005). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 51(6), 1031-1036. [Link]

- Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

- Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]

- Semeraro, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 61-66. [Link]

- Trakadis, Y. J., & Mejia, N. R. (2021). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 44(2), 297-300. [Link]

- Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.

- Zima, J., et al. (2024). Case report: Early (molecular) diagnosis is the clue: report on ALDH7A1 deficiency in newborns.

- Biocompare. (2023). Transferase Enzyme Assays. [Link]

- Wang, B., et al. (2023). Product purification and separation strategies.

- Contente, M. L., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(12), 3907-3914. [Link]

- Cell Biolabs, Inc. (n.d.). Lysine Assay Kit (Colorimetric). [Link]

- Isobe, K., et al. (2014). New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395. Journal of Bioscience and Bioengineering, 118(4), 414-418. [Link]

- Cheng, J., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers. [Link]

Sources

- 1. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Conversion of this compound into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]

- 18. biocompare.com [biocompare.com]

- 19. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Roles of ALD1 and SARD4 in Pipecolic Acid Synthesis for Plant Immunity

Abstract

The synthesis of pipecolic acid (Pip) is a critical metabolic pathway in the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immune response. This guide provides a comprehensive technical overview of the two core enzymes responsible for the conversion of L-lysine to this compound: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4). We will delve into the biochemical mechanisms, regulatory networks, and detailed experimental protocols for the characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and agricultural biotechnology, offering both foundational knowledge and practical methodologies to investigate this pivotal defense signaling cascade.

Introduction: The Central Role of this compound in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a form of inducible immunity in plants that provides long-lasting protection against a wide range of pathogens following an initial localized infection[1]. This whole-plant defense response is characterized by the production of mobile signals that travel from the site of primary infection to distal tissues, priming them for a more rapid and robust defense activation upon subsequent pathogen attack[2]. The non-protein amino acid, this compound (Pip), has been identified as a key signaling molecule in the orchestration of SAR[3][4].

The biosynthesis of Pip from its precursor, L-lysine, is a crucial metabolic node in the plant immune signaling network. Deficiencies in this pathway lead to a compromised SAR response, rendering plants more susceptible to infection[3]. Two enzymes, ALD1 and SARD4, have been identified as the central players in this biosynthetic pathway, catalyzing a two-step conversion of L-lysine to Pip[5][6]. Understanding the function and regulation of these enzymes is therefore paramount for elucidating the mechanisms of plant immunity and for the development of novel strategies to enhance crop resilience. Both ALD1 and SARD4 have been shown to be localized in the chloroplast, indicating this organelle as a key site for Pip synthesis in the plant cell[7].

The Biochemical Pathway: A Two-Step Conversion of L-Lysine to this compound

The synthesis of this compound from L-lysine is a two-step enzymatic process primarily localized within the plant chloroplast. This pathway is initiated by the aminotransferase activity of ALD1, followed by the reductase activity of SARD4.

Step 1: ALD1-Mediated Transamination of L-Lysine

The first committed step in Pip biosynthesis is catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase[8][9]. ALD1 facilitates the transfer of the α-amino group from L-lysine to an acceptor α-keto acid, such as pyruvate[10]. This reaction produces α-keto-ε-aminocaproate, which then undergoes a spontaneous intramolecular cyclization to form the unstable intermediate, Δ¹-piperideine-2-carboxylic acid (P2C)[7][8]. P2C can then isomerize to the more stable enamine, 2,3-dehydrothis compound (2,3-DP)[5][10].

The reaction can be summarized as follows: L-Lysine + α-Ketoglutarate ⇌ α-Keto-ε-aminocaproate + L-Glutamate α-Keto-ε-aminocaproate → Δ¹-piperideine-2-carboxylic acid (P2C) + H₂O Δ¹-piperideine-2-carboxylic acid (P2C) ⇌ 2,3-dehydrothis compound (2,3-DP)

Step 2: SARD4-Mediated Reduction to this compound

The second and final step is the reduction of the cyclic intermediate to L-pipecolic acid. This reaction is catalyzed by SAR-DEFICIENT 4 (SARD4) , a reductase that utilizes NADH or NADPH as a cofactor[5]. SARD4 reduces the imine bond of P2C or the double bond of 2,3-DP to yield the stable end-product, L-pipecolic acid[5][7]. Loss-of-function mutations in SARD4 lead to the accumulation of P2C and a significant reduction in Pip levels, confirming its essential role in this pathway[6][7].

The reaction is as follows: Δ¹-piperideine-2-carboxylic acid (P2C) / 2,3-dehydrothis compound (2,3-DP) + NAD(P)H + H⁺ → L-Pipecolic Acid + NAD(P)⁺

The entire biochemical cascade is depicted in the diagram below:

Regulation of ALD1 and SARD4 Expression in Plant Immunity

The expression of both ALD1 and SARD4 is tightly regulated and is induced upon pathogen infection, which is consistent with their role in the production of the defense signaling molecule, this compound[7]. The induction of ALD1 and SARD4 expression is a key component of the plant's response to pathogen-associated molecular patterns (PAMPs) and effectors, leading to the accumulation of Pip in both local and systemic tissues[11]. This upregulation is part of a larger transcriptional reprogramming that occurs during SAR, preparing the plant for a heightened state of defense[12]. A positive feedback loop involving mitogen-activated protein kinases (MAPKs) and the transcription factor WRKY33 has been shown to directly regulate ALD1 expression, amplifying the immune response[13].

Experimental Methodologies for the Study of ALD1, SARD4, and this compound

This section provides detailed protocols for the functional characterization of the this compound biosynthetic pathway.

Reconstitution of the this compound Pathway in E. coli

A powerful method to validate the function of ALD1 and SARD4 is to reconstitute the entire pathway in a heterologous system like Escherichia coli, which lacks an endogenous pathway for Pip synthesis from lysine.

Objective: To demonstrate that the co-expression of ALD1 and SARD4 is sufficient for the conversion of L-lysine to this compound.

Experimental Workflow:

Sources

- 1. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 10. Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

- 13. An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of L-Pipecolate Oxidase (PIPOX) in Peroxisomes

Abstract

L-pipecolate oxidase (PIPOX) is a critical peroxisomal flavoenzyme that plays a central role in the catabolism of the essential amino acid L-lysine. By catalyzing the oxidation of L-pipecolate to Δ¹-piperideine-6-carboxylate, PIPOX is an indispensable link in a pathway that is particularly active in the brain. Deficiencies in this pathway are associated with severe neurometabolic disorders, highlighting the enzyme's clinical significance. This technical guide provides a comprehensive overview of PIPOX function, from its molecular biology and enzymatic mechanism to its role in metabolic pathways and human disease. We further detail established methodologies for assessing its activity, providing researchers and drug development professionals with a robust framework for investigating this vital enzyme.

Introduction: The Intersection of Lysine Metabolism and Peroxisomal Function

L-lysine, an essential amino acid, is degraded in mammals via two primary routes: the saccharopine pathway, which is predominant in most tissues, and the L-pipecolate pathway, which is notably active in the brain.[1] The pipecolate pathway serves as a crucial alternative route for lysine catabolism, and its proper functioning is vital for neurological health. At the heart of this pathway lies the peroxisome, a dynamic organelle responsible for a variety of metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species.

Within this subcellular compartment resides L-pipecolate oxidase (PIPOX), a distinct enzyme responsible for a key oxidative step in the degradation of L-pipecolate.[2] Its localization within the peroxisome underscores the organelle's importance in amino acid metabolism.[2] Dysregulation of PIPOX activity, often seen in the context of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, leads to the accumulation of L-pipecolic acid, a condition known as hyperpipecolic acidaemia, which is associated with severe neurological symptoms.[3]

Molecular Biology and Biochemical Properties of Human PIPOX

Gene, Transcription, and Protein Structure

Human L-pipecolate oxidase is encoded by the PIPOX gene. The cDNA encompasses an open reading frame of 1170 base pairs, which translates into a 390-amino acid protein with a predicted molecular weight of approximately 44 kDa.[4][5] Structural analysis of the protein reveals an ADP-βɑβ-binding fold, which is characteristic of a flavoprotein, consistent with its function as an oxidase that utilizes a flavin cofactor.[1]

Peroxisomal Targeting

PIPOX is synthesized on free ribosomes in the cytoplasm and subsequently imported into the peroxisomal matrix. This targeting is directed by a classic Peroxisomal Targeting Signal 1 (PTS1) located at its extreme C-terminus.[6] The human PIPOX protein terminates with the tripeptide sequence -AHL (Alanine-Histidine-Leucine) or -KAHL, which is recognized by the PEX5 receptor, mediating its transport into the peroxisome.[1][4][7] Immunofluorescence studies have confirmed the peroxisomal localization of PIPOX by showing its co-localization with catalase, a well-established peroxisomal marker enzyme.[3][4] While primarily peroxisomal in humans, it is worth noting that in some species, such as the rat, PIPOX activity has been detected in both peroxisomes and mitochondria.[8]

Enzymatic Reaction and Cofactor

PIPOX is a member of the oxidoreductase family, specifically acting on the CH-NH group of donors with oxygen as the acceptor (EC 1.5.3.7).[9] It catalyzes the conversion of L-pipecolate to 2,3,4,5-tetrahydropyridine-2-carboxylate, which exists in equilibrium with its open-chain form, α-aminoadipic semialdehyde (AASA).[5] This reaction utilizes molecular oxygen (O₂) as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[9]

Reaction: L-pipecolate + O₂ ⇌ 2,3,4,5-tetrahydropyridine-2-carboxylate + H₂O₂[9]

The enzyme contains a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[5] The FAD molecule accepts electrons from L-pipecolate and transfers them to molecular oxygen, generating H₂O₂. The production of H₂O₂ within the peroxisome is managed by the high concentrations of catalase present in the organelle, which efficiently detoxifies it to water and oxygen.

Role of PIPOX in the Lysine Degradation Pathway

Lysine catabolism is a complex process with multiple branch points and subcellular compartments, including the mitochondria, cytosol, and peroxisomes.[10] PIPOX functions within the peroxisomal segment of the pipecolic acid pathway.

The pathway can be summarized as follows:

-

Formation of L-Pipecolate: In the brain, L-lysine is converted to L-pipecolate through a series of reactions.[1]

-

Peroxisomal Oxidation (PIPOX): L-pipecolate is transported into the peroxisome where PIPOX catalyzes its oxidation to Δ¹-piperideine-6-carboxylate (P6C).[5]

-

Spontaneous Hydrolysis: P6C is in a non-enzymatic, spontaneous equilibrium with α-aminoadipic semialdehyde (AASA).[5]

-

Final Conversion: AASA is then further oxidized to α-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase (antiquitin), encoded by the ALDH7A1 gene.[11] This final product can then enter the central metabolism.[12]

The following diagram illustrates the central role of PIPOX in the peroxisomal lysine degradation pathway.

Caption: Peroxisomal segment of the L-lysine degradation pathway featuring PIPOX.

Clinical Relevance and Disease Association

Peroxisome Biogenesis Disorders (PBDs)

PIPOX activity is critically dependent on the proper formation of peroxisomes. In PBDs, such as Zellweger syndrome, where the assembly of the entire organelle is defective, PIPOX cannot be correctly imported into the peroxisomal matrix. This leads to a functional deficiency of the enzyme, resulting in the accumulation of L-pipecolic acid in plasma and cerebrospinal fluid.[4] Therefore, elevated L-pipecolic acid is a key biomarker for diagnosing these devastating disorders.[3]

Relationship with Pyridoxine-Dependent Epilepsy (PDE)

Pyridoxine-dependent epilepsy (PDE) is a rare form of intractable neonatal seizures. The most common cause of PDE is mutations in the ALDH7A1 gene, which encodes antiquitin.[13] As shown in the pathway diagram (Section 3), antiquitin acts downstream of PIPOX, converting AASA to α-aminoadipic acid.[11]

In ALDH7A1 deficiency, the accumulation of AASA/P6C leads to the inactivation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, through a chemical reaction.[14] This secondary PLP deficiency disrupts the function of numerous PLP-dependent enzymes in the brain, including neurotransmitter synthesis, leading to seizures. While a primary deficiency in the PIPOX gene itself is not the common cause of PDE, the measurement of this compound is still a crucial diagnostic marker, as the upstream blockage in the pathway at ALDH7A1 also leads to its accumulation.[14][15] Treatment for PDE-ALDH7A1 involves pyridoxine supplementation to overcome the PLP inactivation, as well as dietary lysine restriction to reduce the metabolic flux through the pathway.[16]

Methodologies for the Investigation of PIPOX Function

Assessing the function of PIPOX is crucial for both basic research and clinical diagnostics. This involves enzyme activity assays and cell-based models.

Experimental Workflow for PIPOX Analysis

The following diagram outlines a typical workflow for investigating a suspected PIPOX-related disorder, starting from clinical observation to detailed biochemical and cellular analysis.

Caption: Experimental workflow for the analysis of PIPOX function.

Quantitative Data Summary

While extensive kinetic data for human PIPOX is not widely consolidated, studies on homologous enzymes provide insight into its characteristics. The enzyme exhibits specificity for the L-isomer of this compound.[2]

| Parameter | Description | Typical Value Range |

| Substrate | L-Pipecolic Acid | - |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | Covalently Bound |

| Location | Peroxisomal Matrix | Human Liver, Fibroblasts |

| Product 1 | Δ¹-piperideine-6-carboxylate | - |

| Product 2 | Hydrogen Peroxide (H₂O₂) | - |

Detailed Experimental Protocol: Spectrophotometric PIPOX Enzyme Assay

This protocol describes a common method for measuring PIPOX activity based on the H₂O₂ produced, which is coupled to a colorimetric reaction involving horseradish peroxidase (HRP).[17]

Principle: PIPOX oxidizes L-pipecolate, producing H₂O₂. In the presence of HRP, H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine or Amplex Red), leading to a measurable change in absorbance.

Materials:

-

Tissue homogenate or cell lysate (e.g., from cultured fibroblasts or liver tissue)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

L-pipecolic acid solution (e.g., 50 mM stock)

-

Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL)

-

Chromogenic substrate: o-dianisidine (e.g., 10 mg/mL in methanol) or Amplex Red

-

Spectrophotometer capable of reading at the appropriate wavelength (e.g., 460 nm for o-dianisidine)

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Rationale: To provide all necessary components for the coupled reaction in a buffered environment optimal for enzyme activity.

-

In a microcuvette or 96-well plate, prepare a master mix. For a 1 mL final volume, combine:

-

850 µL of 100 mM Potassium Phosphate Buffer (pH 8.0)

-

50 µL of HRP solution

-

50 µL of o-dianisidine solution

-

-

Mix gently by pipetting.

-

-

Sample Addition:

-

Rationale: To introduce the source of the PIPOX enzyme into the reaction mixture.

-

Add 20-50 µL of the cell lysate or tissue homogenate (protein concentration should be predetermined by a method like Bradford or BCA assay).

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to measure any background reaction.

-

-

Initiation of Reaction:

-

Rationale: To start the specific enzymatic reaction by adding the substrate, L-pipecolate.

-

Add 50 µL of the L-pipecolate stock solution to initiate the reaction. The final concentration of L-pipecolate will be 2.5 mM.

-

Immediately mix and start monitoring the change in absorbance.

-

-

Data Acquisition:

-

Rationale: To quantitatively measure the rate of product formation, which is directly proportional to the enzyme activity.

-

Measure the increase in absorbance at 460 nm over a period of 10-15 minutes, taking readings every 30-60 seconds. The rate should be linear during the initial phase of the reaction.

-

-

Controls and Calculation:

-

Rationale: To ensure the measured activity is specific to PIPOX and to calculate the specific activity.

-

Negative Control: Run a parallel reaction without the L-pipecolate substrate to account for any non-specific oxidation.

-

Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min). Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the oxidized chromogen to convert this rate into µmoles of product formed per minute. Normalize this value to the amount of protein in the sample to express the specific activity (e.g., in nmol/min/mg protein).

-

Conclusion and Future Directions

L-pipecolate oxidase is a cornerstone of peroxisomal amino acid metabolism, with profound implications for neurological health. Its function is intricately linked to both the integrity of the peroxisome and the downstream pathways of lysine degradation. While its role in PBDs is well-established, further research is needed to elucidate the full spectrum of disorders that may arise from primary PIPOX gene defects and to explore potential therapeutic interventions. The development of high-throughput screening assays and robust animal models will be instrumental in advancing our understanding of PIPOX and in developing targeted therapies for related metabolic diseases.

References

- Wanders, R. J., Romeyn, G. J., Schutgens, R. B., & Tager, J. M. (1989). L-pipecolate oxidase: a distinct peroxisomal enzyme in man.

- Mihalik, S. J., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. The Biochemical journal, 345 Pt 3(3), 487–494. [Link]

- Wikipedia. (n.d.). L-pipecolate oxidase.

- Natarajan, N., et al. (2017). Evidence for Pipecolate Oxidase in Mediating Protection Against Hydrogen Peroxide Stress. Journal of Cellular Biochemistry, 118(7), 1678-1688. [Link]

- van der Beek, N. A. M. E., et al. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 131(1-2), 1-10. [Link]

- Rao, V. V., & Chang, Y. F. (1992). Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia. Biochimica et Biophysica Acta, 1139(3), 189-195. [Link]

- Grokipedia. (n.d.). L-pipecolate dehydrogenase.

- van den Heuvel, L., et al. (2000). Molecular cloning and expression of human L-pipecolate oxidase.

- Mihalik, S. J., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. The Biochemical journal, 345(3), 487-94. [Link]

- Rao, V. V., & Chang, Y. F. (1991). L-pipecolic acid oxidation in rat: subcellular localization and developmental study. Archives of Biochemistry and Biophysics, 286(2), 437-443. [Link]

- Natarajan, N., et al. (2017). Evidence for Pipecolate Oxidase in Mediating Protection Against Hydrogen Peroxide Stress. Journal of Cellular Biochemistry, 118(7), 1678-1688. [Link]

- Mills, P. B., et al. (2010). Pyridoxine responsiveness in novel mutations of the PNPO gene. Neurology, 75(10), 882-888. [Link]

- van der Leij, F. R., et al. (2000). Loss of Compartmentalization Causes Misregulation of Lysine Biosynthesis in Peroxisome-Deficient Yeast Cells. Molecular and Cellular Biology, 20(24), 9235-9246. [Link]

- ResearchGate. (n.d.). Reaction scheme for the LPDH. The oxidation of L -proline to P5C.

- GeneCards. (n.d.). PIPOX Gene.

- Gospe, S. M. Jr. (2006). Pyridoxine-dependent seizures: new genetic and biochemical clues to help with diagnosis and treatment. Current Opinion in Neurology, 19(2), 148-153. [Link]

- Wikipedia. (n.d.). Peroxisomal targeting signal.

- ResearchGate. (n.d.). Lysine degradation pathway.

- Hartmann, M. D., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]

- ResearchGate. (n.d.). Overview of pyridoxine dependent/responsive seizure subtypes.

- Stockler-Ipsiroglu, S., & van Karnebeek, C. D. M. (2014). Pyridoxine and Pyridoxal-Phosphate Dependent Epilepsies.

- Coughlin, C. R. II, & Gospe, S. M. Jr. (2021). Pyridoxine-dependent epilepsy: Current perspectives and questions for future research. Journal of Inherited Metabolic Disease, 44(1), 61-71. [Link]

- Turo, K. E., et al. (2010). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 132(16), 5642-5643. [Link]

- Small Molecule Pathway Database (SMPDB). (2013). Lysine Degradation.

- Kawałek, A., et al. (2020). The Peroxisomal Targeting Signal 3 (PTS3) of the Budding Yeast Acyl-CoA Oxidase Is a Signal Patch. Frontiers in Cell and Developmental Biology, 8, 203. [Link]

- PubChem. (n.d.). Lysine Degradation Pathway.

- Entsch, B., & van Berkel, W. J. H. (2011). The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase. International Journal of Molecular Sciences, 12(12), 8827-8849. [Link]

Sources

- 1. Molecular cloning and expression of human L-pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-pipecolate oxidase: a distinct peroxisomal enzyme in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for pipecolate oxidase in mediating protection against hydrogen peroxide stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisomal targeting signal - Wikipedia [en.wikipedia.org]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. L-pipecolic acid oxidation in rat: subcellular localization and developmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]

- 10. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. novapublishers.com [novapublishers.com]

- 15. Pyridoxine-dependent seizures: new genetic and biochemical clues to help with diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Pipecolic acid metabolism in mammalian brain

An In-Depth Technical Guide to Pipecolic Acid Metabolism in the Mammalian Brain

Abstract

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged from relative obscurity to become a molecule of significant interest in neuroscience and clinical research. Once considered a minor metabolic byproduct, Pip is now recognized as a key player in the intricate biochemical landscape of the mammalian brain. Its metabolism is distinct in the central nervous system (CNS) compared to peripheral tissues, and its accumulation is a hallmark of several severe neurological disorders. This technical guide provides a comprehensive overview of this compound metabolism in the mammalian brain, synthesizing current knowledge on its biosynthesis, catabolism, physiological roles, and pathological implications. We will delve into the key enzymatic pathways, their regulation, and the consequences of their dysfunction. Furthermore, this guide offers practical insights into the state-of-the-art methodologies for studying Pip, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this complex and rapidly evolving field.

The Dual Identity of Lysine Catabolism in the Brain: Pipecolate vs. Saccharopine Pathways

The breakdown of the essential amino acid L-lysine in mammals is not a monolithic process. Instead, it follows two distinct pathways with a remarkable tissue-specific preference. While the saccharopine pathway is the primary route for lysine degradation in extracerebral tissues like the liver and kidneys, the pipecolate pathway predominates in the adult mammalian brain[1][2]. This dichotomy is not merely a metabolic curiosity; it has profound implications for brain development, function, and disease.

The saccharopine pathway is highly active in the fetal brain, but its activity wanes as the pipecolate pathway's capacity increases during development, suggesting a specific neurodevelopmental role for the latter[1][2]. The two pathways converge at the intermediate α-aminoadipate δ-semialdehyde (AAS), which exists in equilibrium with its cyclized form, Δ1-piperideine-6-carboxylate (P6C)[1].

The Predominant Route in the Adult Brain: The Pipecolate Pathway

The hallmark of the pipecolate pathway is the formation of this compound itself[1]. This pathway begins with the conversion of the α-amino group of L-lysine to an α-keto acid, leading to the formation of the cyclic intermediate Δ1-piperideine-2-carboxylate (P2C)[1]. This intermediate is then reduced to L-pipecolate by a ketimine reductase[1]. The discovery that this reductase is identical to the thyroid hormone-binding protein μ-crystallin (CRYM) has opened up new avenues for understanding the regulation of this pathway[1].

Caption: The Pipecolate Pathway for L-Pipecolic Acid Biosynthesis in the Brain.

The Systemic Route: The Saccharopine Pathway

In contrast, the saccharopine pathway, which is the main route in peripheral tissues, initiates the breakdown of lysine at its ε-amino group[2][3]. This pathway is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS)[4][5][6]. The AASS enzyme possesses two domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH)[5][7]. LKR condenses lysine with α-ketoglutarate to form saccharopine, which is then hydrolyzed by SDH to yield α-aminoadipate semialdehyde (AAS) and glutamate[3][8]. AAS is in equilibrium with Δ1-piperideine-6-carboxylate (P6C)[1][3].

Caption: The Saccharopine Pathway for Lysine Catabolism.

Catabolism of this compound: The Peroxisomal Connection

The breakdown of L-pipecolic acid is a critical process, and its impairment is central to the pathophysiology of a group of severe metabolic disorders. This catabolic pathway occurs within the peroxisomes, cellular organelles essential for various metabolic functions, including fatty acid oxidation[9][10]. The initial and rate-limiting step in this compound degradation is its oxidation by the enzyme L-pipecolate oxidase, which results in the formation of P6C[9][10]. This step is crucial, as a deficiency in this process leads to the accumulation of this compound in tissues and physiological fluids[9][10].

The Neuromodulatory and Pathophysiological Roles of this compound

The precise physiological function of this compound in the healthy brain is still an area of active investigation, but evidence suggests it may act as a neuromodulator[11][12]. However, its role in disease is much more clearly defined. Elevated levels of this compound are a key biomarker for several inherited metabolic disorders, collectively known as peroxisomal biogenesis disorders (PBDs)[10][13][14][15].

In these conditions, the accumulation of this compound is thought to contribute to the severe neurological symptoms, which can include progressive neurological dysfunction, hypotonia, and seizures[10][16]. The mechanism of this neurotoxicity is not fully elucidated but may involve the induction of oxidative stress, as this compound catabolism can generate hydrogen peroxide[16].

Recent studies have also implicated elevated this compound levels in the encephalopathy of cerebral malaria[11][17]. In experimental models, brain levels of this compound were found to inversely correlate with normal behavior and were associated with blood-brain barrier permeability[11].

The following table summarizes the key neurological disorders associated with altered this compound metabolism:

| Disorder | Key Features | This compound Levels |

| Zellweger Syndrome | A severe PBD with profound neurological deficits, hepatomegaly, and craniofacial abnormalities.[10][13][15] | Significantly elevated in plasma, urine, and CSF.[9][13] |

| Infantile Refsum Disease | A milder PBD with developmental delay, retinitis pigmentosa, and sensorineural hearing loss.[15] | Elevated.[14] |

| Neonatal Adrenoleukodystrophy | A PBD with features overlapping Zellweger syndrome and X-linked adrenoleukodystrophy.[16] | Elevated.[14] |

| Pyridoxine-Dependent Epilepsy | Seizures in infancy that are responsive to high doses of vitamin B6.[18] | Moderately elevated in plasma and CSF.[13][18] |

| Familial Hyperlysinemia | A rare genetic disorder caused by mutations in the AASS gene, leading to impaired lysine breakdown.[4][19][20] | May be increased.[9] |

| Cerebral Malaria | A severe neurological complication of Plasmodium falciparum infection.[11] | Elevated in plasma and brain tissue.[11][17] |

Advanced Research Methodologies for Studying this compound Metabolism

The study of this compound metabolism requires sensitive and specific analytical techniques to accurately quantify its levels in complex biological matrices like brain tissue. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound in Mammalian Brain Tissue using LC-MS/MS

This protocol provides a generalized framework. Researchers must optimize parameters for their specific instrumentation and experimental setup.

1. Brain Tissue Homogenization: a. Accurately weigh a frozen sample of brain tissue (e.g., 50-100 mg). b. Place the tissue in a 2 mL homogenizer tube containing ceramic beads and 1 mL of ice-cold 80% methanol. c. Add an internal standard (e.g., deuterated this compound, Pip-d9) to each sample for accurate quantification. d. Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) for two cycles of 30 seconds at 6000 rpm, with a 30-second pause on ice in between. e. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. f. Collect the supernatant, which contains the extracted metabolites.

2. Sample Preparation for LC-MS/MS: a. Transfer the supernatant to a new microcentrifuge tube. b. Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). d. Vortex the sample for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris. e. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a C18 reverse-phase column suitable for polar analytes. ii. Employ a gradient elution program with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). iii. A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. b. Tandem Mass Spectrometry (MS/MS): i. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. ii. Use Multiple Reaction Monitoring (MRM) for targeted quantification. iii. Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 130.1 → 84.1) and its deuterated internal standard. iv. Optimize collision energy and other MS parameters to maximize signal intensity.

4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the ratio of the this compound peak area to the internal standard peak area. c. Generate a standard curve using known concentrations of this compound. d. Quantify the concentration of this compound in the brain tissue samples by interpolating their peak area ratios on the standard curve and normalizing to the initial tissue weight.

Caption: Workflow for this compound Quantification in Brain Tissue.

Future Directions and Therapeutic Perspectives

The study of this compound metabolism in the mammalian brain is at an exciting juncture. While significant strides have been made in understanding its biochemical pathways and its association with disease, many questions remain. Future research should focus on:

-

Elucidating the precise neuromodulatory functions of this compound in the healthy brain.

-

Defining the downstream neurotoxic mechanisms of this compound accumulation in PBDs and other disorders.

-

Investigating the regulation of the pipecolate and saccharopine pathways during brain development and in response to physiological and pathological stimuli.

-

Exploring the therapeutic potential of modulating this compound metabolism. For instance, strategies to reduce this compound production or enhance its clearance could offer novel treatments for PBDs or cerebral malaria. The inhibition of key enzymes in the pipecolate pathway could be a viable approach, but this would require the development of highly specific inhibitors and a deeper understanding of the pathway's physiological roles to avoid unintended consequences.

References

- Mensah, A. E. (2024). This compound and Novel Insights Into Cerebral Malaria. CUNY Academic Works. [Link]

- Keswani, S. C., et al. (2022). This compound, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria. PubMed Central. [Link]

- Programmable Plant Immunity: Synthetic Biology for Climate-Resilient Agriculture. (n.d.). MDPI. [Link]

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Oxford Academic. [Link]

- Human Metabolome Database. (2005). Metabocard for this compound (HMDB0000070). [Link]

- Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. [Link]

- Plecko, B., et al. (2002). This compound concentrations in brain tissue of nutritionally pyridoxine-deficient rats. Journal of Inherited Metabolic Disease. [Link]

- Gogerty, M. F., et al. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

- Comparative Metabolomic Profiling of Resistant and Susceptible Coffea arabica Accessions to Bacterial P

- Seminotti, B., et al. (2014). This compound induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease. [Link]

- Various routes of this compound biosynthesis in microorganisms. (n.d.).

- A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tom

- Zand, R., et al. (1983). Brain uptake of this compound, amino acids, amines following intracarotid injection in the mouse. Journal of Neurochemistry. [Link]

- Sauer, S. W., et al. (2011). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PubMed Central. [Link]

- Alpha-aminoadipic semialdehyde synthase. (n.d.). Wikipedia. [Link]

- He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. [Link]

- Peduto, A., et al. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Molecular Genetics and Metabolism. [Link]

- He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Oxford Academic. [Link]

- Pipecolic acidemia. (n.d.). Wikipedia. [Link]

- AASS gene: MedlinePlus Genetics. (n.d.). MedlinePlus. [Link]

- Galili, G., et al. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science. [Link]

- Mayo Clinic Laboratories. (n.d.). PIPA this compound, Serum. [Link]

- Zhou, Y., et al. (2022). The Metabolite Saccharopine Impairs Neuronal Development by Inhibiting the Neurotrophic Function of Glucose-6-Phosphate Isomerase. Journal of Neuroscience. [Link]

- Alpha-aminoadipic semialdehyde synthase. (2026). Grokipedia. [Link]

- Gatrell, S. K., et al. (2008). Alpha-aminoadipate delta-semialdehyde synthase mRNA knockdown reduces the lysine requirement of a mouse hepatic cell line. The Journal of Nutrition. [Link]

- Tranchant, C., et al. (1993).

- Kiyota, E., et al. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. PubMed Central. [Link]

- Kiyota, E., et al. (2023). Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. Frontiers in Molecular Biosciences. [Link]

- Pipecolic acidemia. (2026). Grokipedia. [Link]

- aminoadipate-semialdehyde synthase - AASS. (n.d.). WikiGenes. [Link]

Sources

- 1. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 4. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Alpha-aminoadipate delta-semialdehyde synthase mRNA knockdown reduces the lysine requirement of a mouse hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases [frontiersin.org]

- 8. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.testcatalog.org [neurology.testcatalog.org]

- 10. grokipedia.com [grokipedia.com]

- 11. This compound, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pipecolic acidemia - Wikipedia [en.wikipedia.org]

- 16. This compound induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academicworks.cuny.edu [academicworks.cuny.edu]

- 18. This compound concentrations in brain tissue of nutritionally pyridoxine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AASS gene: MedlinePlus Genetics [medlineplus.gov]

- 20. WikiGenes - AASS - aminoadipate-semialdehyde synthase [wikigenes.org]

Part 1: Unveiling the Significance of Pipecolic Acid in Microbial Chemistry

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]